N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
Description
N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N5OS/c1-4-8(5-2)20-7(3)6-9(19-20)11(21)16-13-18-17-12(22-13)10(14)15/h6,8,10H,4-5H2,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQYASOOEPJWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2=NN=C(S2)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of an alkylating agent. The difluoromethyl group is introduced using reagents like difluoromethylating agents under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiadiazoles or pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has shown promise as an antimicrobial and antitumor agent. Its derivatives are being explored for their efficacy against various pathogens and cancer cells.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of chronic diseases.
Industry: Industrially, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism by which N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Thiadiazole derivatives: These compounds share the thiadiazole core structure but differ in their substituents and functional groups.
Pyrazole derivatives: Similar to thiadiazole derivatives, pyrazole derivatives have variations in their substituents and functional groups.
Uniqueness: N-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide stands out due to its unique combination of the difluoromethyl group and the pentan-3-ylpyrazole moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
